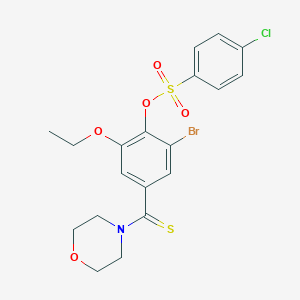![molecular formula C23H24N2O5S B306421 2-[(5Z)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306421.png)
2-[(5Z)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5Z)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is commonly referred to as "compound X" and is known to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of compound X is not fully understood. However, studies have shown that it can interact with various molecular targets, including enzymes and proteins. It has been suggested that compound X can inhibit the activity of certain enzymes, leading to the inhibition of various biological processes. Furthermore, it has been shown to interact with certain proteins, leading to changes in their conformation and activity.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit various biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. Furthermore, it has been shown to exhibit antitumor properties, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of using compound X in lab experiments is its high purity and yield. Furthermore, it has been extensively studied, and its biological activities are well characterized. However, one of the limitations of using compound X is its potential toxicity. Studies have shown that it can exhibit cytotoxic effects at high concentrations, making it important to use caution when handling and working with this compound.
将来の方向性
There are several future directions for the study of compound X. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer. Furthermore, it would be interesting to study the mechanism of action of compound X in more detail, as this could provide insights into its biological activities. Another potential direction is to investigate the potential of compound X as an enzyme inhibitor, as this could lead to the development of new drugs for various diseases. Finally, it would be interesting to investigate the potential of compound X as a tool for studying protein conformational changes, as this could provide insights into the structure and function of proteins.
合成法
The synthesis of compound X involves the reaction between 3,4-diethoxybenzaldehyde and 2-amino-4-methylphenol to form 5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl)-4-methylphenol. This intermediate is then reacted with N-(4-methylphenyl)acetamide to form 2-[(5Z)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide. The synthesis of compound X has been optimized to produce high yields and purity.
科学的研究の応用
Compound X has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Studies have also shown that compound X can inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Furthermore, compound X has been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.
特性
製品名 |
2-[(5Z)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
|---|---|
分子式 |
C23H24N2O5S |
分子量 |
440.5 g/mol |
IUPAC名 |
2-[(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-4-29-18-11-8-16(12-19(18)30-5-2)13-20-22(27)25(23(28)31-20)14-21(26)24-17-9-6-15(3)7-10-17/h6-13H,4-5,14H2,1-3H3,(H,24,26)/b20-13- |
InChIキー |
ICHNKWSFUDPIKQ-MOSHPQCFSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)OCC |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)OCC |
正規SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Methyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B306379.png)

![2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306384.png)
![2-{(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306386.png)
![ethyl 4-{5-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B306387.png)
![2-chloro-4-(5-{(Z)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B306388.png)